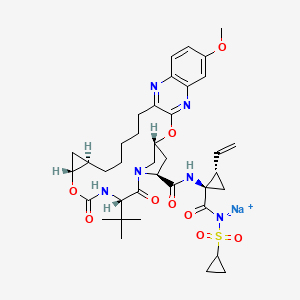

Grazoprevir sodium

Descripción general

Descripción

La sal de sodio de MK-5172, también conocida como sal de sodio de Grazoprevir, es un inhibidor selectivo de la proteasa NS3/4a del virus de la hepatitis C. Este compuesto exhibe una amplia actividad en varios genotipos y variantes resistentes del virus. Ha demostrado un potencial significativo en la inhibición de la actividad de la proteasa 3CL del SARS-CoV-2 .

Métodos De Preparación

La síntesis de la sal de sodio de MK-5172 implica varios pasos clave. Una de las rutas sintéticas principales incluye la reacción de sustitución regioselectiva de dicloroquinoxalina con un derivado de prolinol, seguida de la construcción de un macrociclo de 18 miembros a través de macrolactamación . Los métodos de producción industrial suelen implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

La sal de sodio de MK-5172 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede facilitarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores comunes como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución nucleófila son comunes, donde los nucleófilos reemplazan a los grupos salientes en condiciones adecuadas.

Hidrólisis: Esta reacción implica la descomposición del compuesto en presencia de agua o soluciones acuosas.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

Hepatitis C Treatment

- Combination Therapy : Grazoprevir is most commonly used in conjunction with elbasvir to treat chronic HCV infections. The combination has demonstrated sustained virologic response (SVR) rates between 94% and 97% for genotype 1 and up to 100% for genotype 4 after a 12-week treatment course .

- C-SALT Study : A significant clinical trial, known as the C-SALT study, evaluated grazoprevir in patients with Child-Pugh class B cirrhosis. In this study, participants receiving a reduced dose of grazoprevir (50 mg once daily) achieved a 90% SVR rate at 12 weeks post-treatment. This highlights grazoprevir's effectiveness even in patients with advanced liver disease .

- Safety Profile : Grazoprevir has been shown to have a favorable safety profile, with adverse events being generally mild and manageable. Common side effects included fatigue and nausea, but serious adverse events were rare .

Pharmacokinetic Properties

Grazoprevir demonstrates advantageous pharmacokinetic properties that enhance its clinical efficacy:

- Absorption and Bioavailability : Grazoprevir exhibits good oral bioavailability, allowing for effective dosing regimens.

- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, which is significant for patients with liver impairment .

- Drug Interactions : Grazoprevir's interaction potential with other medications is an important consideration in clinical practice, especially among patients on multiple therapies.

Efficacy in Special Populations

- Patients with Decompensated Cirrhosis : The C-SALT study indicated that grazoprevir can be effectively used in patients with decompensated liver disease, providing a viable treatment option where few exist .

- Real-World Evidence : Additional studies have corroborated high SVR rates in real-world settings among diverse patient populations, including those co-infected with HIV or those with severe renal impairment .

Comparative Studies

Grazoprevir has been compared to other direct-acting antivirals (DAAs) in various studies:

| Study | Treatment Regimen | SVR Rate | Population |

|---|---|---|---|

| C-SALT | EBR + GZR (50 mg) | 90% | CP-B Cirrhosis |

| SOLAR-2 | Sofosbuvir + Ledipasvir + Ribavirin | 84.6% | CP-B Participants |

| ASTRAL-4 | Sofosbuvir + Velpatasvir | 83.3% | CP-B Participants |

This table illustrates the competitive efficacy of grazoprevir compared to other treatments available for chronic HCV.

Mecanismo De Acción

La sal de sodio de MK-5172 ejerce sus efectos inhibiendo selectivamente la proteasa NS3/4a del virus de la hepatitis C. Esta inhibición evita que el virus procese su poliproteína en proteínas funcionales, deteniendo así la replicación viral. El compuesto también inhibe la actividad de la proteasa 3CL del SARS-CoV-2, que es esencial para la replicación del virus .

Comparación Con Compuestos Similares

La sal de sodio de MK-5172 es única debido a su amplia actividad en varios genotipos y variantes resistentes del virus de la hepatitis C. Los compuestos similares incluyen:

Sal de potasio de Grazoprevir: Otra forma de Grazoprevir con propiedades inhibitorias similares.

Hidrato de Grazoprevir: Una forma hidratada de Grazoprevir con actividad comparable.

Otros inhibidores de la proteasa NS3/4a: Compuestos como Simeprevir y Paritaprevir también inhiben la proteasa NS3/4a pero pueden diferir en su espectro de actividad y perfiles de resistencia

La sal de sodio de MK-5172 destaca por su alta potencia y actividad de amplio espectro, lo que la convierte en un compuesto valioso en la investigación y terapia antivirales.

Actividad Biológica

Grazoprevir sodium, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, has been extensively studied for its biological activity, particularly in the context of treating chronic HCV infections. This article reviews the compound's mechanism of action, efficacy against various genotypes, resistance profiles, and pharmacokinetics based on diverse research findings.

Grazoprevir functions as a macrocyclic protease inhibitor , specifically targeting the NS3/4A protease of HCV. This protease is essential for viral replication, and by inhibiting it, grazoprevir effectively prevents the virus from maturing and replicating. The compound exhibits a high binding affinity to the enzyme, characterized by its ability to maintain activity against various resistance-associated substitutions in HCV genotypes.

Efficacy Against HCV Genotypes

Grazoprevir demonstrates broad antiviral activity across multiple HCV genotypes. Notably, it has shown significant potency against genotype 1a and 1b, with an effective concentration (EC50) in the subnanomolar to single-digit nanomolar range. However, its efficacy diminishes against genotype 3, where it is less potent compared to other genotypes.

Table 1: Grazoprevir Activity Across HCV Genotypes

| Genotype | EC50 (nM) | Resistance Substitutions Impact |

|---|---|---|

| GT1a | <1 | Minimal impact from Q80K |

| GT1b | <1 | Minimal impact from common mutations |

| GT2 | <10 | Limited resistance observed |

| GT3 | >10 | Significant resistance noted |

Resistance Profiles

Research indicates that grazoprevir retains effectiveness against several common NS3 substitutions associated with resistance. For instance, substitutions such as V36M and T54S have minimal impact on grazoprevir's activity. However, certain mutations like D168A can reduce its potency significantly; yet when combined with R155K, the effect can be nullified due to unique molecular interactions that enhance binding affinity.

Table 2: Impact of Resistance-Associated Substitutions on Grazoprevir Activity

| Substitution | Impact on Activity |

|---|---|

| Q80K | Minimal |

| D168A | 2-81 fold reduction |

| R155K/D168A | Potency restored |

Pharmacokinetics

The pharmacokinetic profile of grazoprevir indicates that it is well-absorbed and exhibits a half-life suitable for once-daily dosing. It is primarily metabolized in the liver via cytochrome P450 enzymes but does not significantly inhibit these enzymes, suggesting a low potential for drug-drug interactions.

Key Pharmacokinetic Parameters

- Bioavailability : Approximately 50%

- Half-life : 12-15 hours

- Metabolism : Primarily hepatic (CYP3A4)

- Excretion : Mostly via feces (87%), with renal excretion being minimal (2%).

Case Studies and Clinical Trials

Clinical studies have demonstrated that grazoprevir, in combination with elbasvir (an NS5A inhibitor), results in high rates of sustained virologic response (SVR) among patients with chronic HCV infection. In trials involving treatment-experienced patients with genotype 1a infections, SVR rates exceeded 95%, illustrating the efficacy of this combination therapy.

Table 3: Clinical Trial Outcomes for Grazoprevir/Elbasvir Combination Therapy

| Study Type | Population | SVR Rate (%) |

|---|---|---|

| Phase III Trial | Treatment-naïve | 97 |

| Phase III Trial | Treatment-experienced | 95 |

| Real-world Study | Diverse genotypes | 90 |

Propiedades

IUPAC Name |

sodium;[(1R,2S)-1-[[(1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N6O9S.Na/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H3,41,42,43,45,47,48);/q;+1/p-1/t21-,22-,24-,29+,30-,31-,38-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKZBIVJZNPHGU-CIAYNJNFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H49N6NaO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1425038-27-2 | |

| Record name | Grazoprevir sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1425038272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.